molecular formula C12H8N4O2 B11870150 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine CAS No. 63581-48-6

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine

Cat. No.: B11870150
CAS No.: 63581-48-6
M. Wt: 240.22 g/mol
InChI Key: SNEPVAQSJPTXCK-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety and a nitrophenyl group attached at the second position. This compound is part of the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a boronic acid derivative with a halogenated imidazo[4,5-b]pyridine in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the Suzuki-Miyaura coupling is scaled up using optimized conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Biological Activity

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring fused with an imidazole moiety and a nitrophenyl substituent, which enhances its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₁N₅O₄
  • Molecular Weight : 377.09 g/mol

The presence of the nitro group on the phenyl ring is significant as it contributes to the compound's reactivity and biological profile.

Biological Activities

Research has shown that this compound exhibits several promising biological activities, including:

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that it demonstrates significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis .
  • Anticancer Potential : The imidazo[4,5-b]pyridine derivatives, including this compound, have shown efficacy in inhibiting cancer cell proliferation. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including lung and breast cancer cells .
  • Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown potential as an inhibitor of PAK4 kinase, which is implicated in cell motility and proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineMIC/IC50 ValuesReference
AntimicrobialMycobacterium tuberculosis0.5 - 0.8 μmol/L
AnticancerLung cancer cell linesIC50 ~ 0.26 μM
Kinase InhibitionPAK4Dose-dependent

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Imidazo[4,5-b]pyridine Skeleton : Utilizing starting materials such as nitro-substituted pyridines.
  • Substitution Reactions : Introducing the nitrophenyl group through electrophilic aromatic substitution.

Recent advances have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact .

Properties

CAS No.

63581-48-6

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)15-11/h1-7H,(H,13,14,15)

InChI Key

SNEPVAQSJPTXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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